molecular formula C6H5N3S B1331299 1H-Imidazo[4,5-b]pyridine-2-thiol CAS No. 29448-81-5

1H-Imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B1331299
CAS No.: 29448-81-5
M. Wt: 151.19 g/mol
InChI Key: ZLYRPVTXHARSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound with the molecular formula C6H5N3S. This compound is characterized by a fused imidazole and pyridine ring system, with a thiol group attached to the second position of the imidazole ring.

Chemical Reactions Analysis

1H-Imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1H-Imidazo[4,5-b]pyridine-2-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of the thiol group, which imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYRPVTXHARSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352558
Record name 1H-Imidazo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29448-81-5
Record name 1,3-Dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29448-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 403067
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029448815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29448-81-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazo[4,5-b]pyridine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo[4,5-b]pyridine-2-thiol
Reactant of Route 2
Reactant of Route 2
1H-Imidazo[4,5-b]pyridine-2-thiol
Reactant of Route 3
Reactant of Route 3
1H-Imidazo[4,5-b]pyridine-2-thiol
Reactant of Route 4
Reactant of Route 4
1H-Imidazo[4,5-b]pyridine-2-thiol
Reactant of Route 5
Reactant of Route 5
1H-Imidazo[4,5-b]pyridine-2-thiol
Reactant of Route 6
Reactant of Route 6
1H-Imidazo[4,5-b]pyridine-2-thiol
Customer
Q & A

Q1: What is the significance of 1H-Imidazo[4,5-b]pyridine-2-thiol in pharmaceutical chemistry?

A: this compound serves as a crucial building block in synthesizing various biologically active compounds, including Tenatoprazole. This compound is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. [] The synthesis of Tenatoprazole highlights the importance of this compound as a versatile intermediate in pharmaceutical development.

Q2: How is this compound synthesized?

A: The synthesis of this compound involves a key cyclization reaction. Starting with 2,3-diamino-6-methoxypyridine, reacting it with potassium xanthogenate leads to the formation of the target compound. [] This method proves efficient and provides a reliable route to obtain this valuable intermediate.

Q3: Beyond Tenatoprazole, what other applications can this compound have in medicinal chemistry?

A: Research demonstrates the versatility of this compound as a starting material for synthesizing diverse compounds. One study successfully synthesized a series of 2-(arylthiosemicarbazide)-imidazo[4,5-b]pyridines utilizing this compound. [] These derivatives hold potential for various biological activities, making this compound a valuable building block for exploring new drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.